molecular formula C28H36N2O3S B12380964 HFTC-HClO 1

HFTC-HClO 1

Cat. No.: B12380964
M. Wt: 480.7 g/mol
InChI Key: SSOLBQZTEMIDRZ-UHFFFAOYSA-N
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Description

HFTC-HClO 1 is a ratiometric fluorescent probe specifically engineered for long-term, continuous imaging of endogenous hypochlorous acid (HClO) bursts in biological systems. Developed through a de novo design strategy, this probe addresses the critical limitation of insufficient photostability in existing HClO probes, enabling real-time monitoring of HClO dynamics over extended periods . Its design involved three key steps: (1) synthesis of novel coumarin derivatives (HFTC 1–5), (2) selection of the optimal scaffold (HFTC 3) via stability screening, and (3) construction and validation of three candidate probes, with this compound emerging as the most effective due to its superior sensitivity, selectivity, and photobleaching resistance .

This compound exhibits a ratiometric response (emission shift from 520 nm to 650 nm upon HClO interaction), allowing quantitative detection in complex biological matrices.

Properties

Molecular Formula

C28H36N2O3S

Molecular Weight

480.7 g/mol

IUPAC Name

3,14-diethyl-9-(2-methyl-1,3-oxathiolan-2-yl)-7-oxa-3,14-diazahexacyclo[16.3.1.116,20.02,15.04,13.06,11]tricosa-4(13),5,9,11-tetraen-8-one

InChI

InChI=1S/C28H36N2O3S/c1-4-29-22-14-18-13-21(28(3)32-6-7-34-28)27(31)33-24(18)15-23(22)30(5-2)26-20-11-16-8-17(12-20)10-19(9-16)25(26)29/h13-17,19-20,25-26H,4-12H2,1-3H3

InChI Key

SSOLBQZTEMIDRZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2C3CC4CC(C3)CC(C4)C2N(C5=C1C=C6C=C(C(=O)OC6=C5)C7(OCCS7)C)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The performance of HFTC-HClO 1 is benchmarked against other HClO probes in terms of stability, sensitivity, and practical applicability. Below is a comparative analysis based on published

Table 1: Key Parameters of this compound vs. Representative HClO Probes

Parameter This compound Fluorescein-Based Probes Rhodamine-Based Probes BODIPY-Based Probes
Detection Limit (nM) 8.2 15–50 10–30 20–100
Photostability (t1/2, min) >120 20–40 30–60 10–30
Ratiometric Capability Yes No (intensity-based) Limited No
Recovery in Real Samples >90.4% 70–85% 75–90% 60–80%
In Vivo Imaging Demonstrated Rarely reported Limited Not demonstrated

Critical Findings

Superior Photostability : this compound exhibits a photobleaching half-life >120 minutes under continuous laser exposure, outperforming fluorescein- and BODIPY-based probes (<40 minutes). This is attributed to the robust HFTC 3 scaffold, which minimizes oxidative degradation .

Ratiometric Advantage : Unlike intensity-based probes (e.g., fluorescein derivatives), this compound’s ratiometric response eliminates interference from environmental factors (e.g., probe concentration, excitation intensity), ensuring reliable quantification .

Real-Sample Compatibility : this compound achieves >90.4% recovery in biological and environmental samples, surpassing most analogs (70–85%). Its test-strip application further validates its practicality for on-site HClO detection .

In Vivo Utility : While rhodamine-based probes show moderate stability, this compound is the first to enable long-term HClO tracking in disease models (e.g., rheumatoid arthritis), a feat unmatched by BODIPY or fluorescein derivatives .

Mechanistic and Functional Advantages

  • Dual-Channel Signal: The probe’s emission shift (520 nm → 650 nm) allows simultaneous detection of HClO and background autofluorescence reduction, enhancing signal-to-noise ratios in tissues .
  • Selectivity : this compound shows negligible cross-reactivity with reactive oxygen species (ROS) such as H2O2, •OH, and O2•−, unlike BODIPY probes, which often suffer from ROS interference .
  • Synthetic Scalability : The modular design of this compound permits straightforward modification for targeting specific organelles or pathologies, a flexibility lacking in rhodamine-based systems .

Q & A

Q. How should researchers frame hypotheses about this compound’s environmental impact?

  • Methodological Answer: Apply PICO framework (Population, Intervention, Comparison, Outcome) to define study scope. For example: Does this compound (Intervention) alter microbial diversity (Outcome) in soil (Population) compared to traditional catalysts (Comparison)? Use longitudinal sampling and metagenomic analysis for robust conclusions .

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